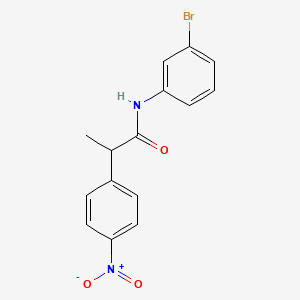
N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide, commonly known as BNPP, is a chemical compound that belongs to the family of amides. It is an organic molecule that has been extensively studied for its potential applications in scientific research. BNPP is synthesized using a specific method that involves the reaction of 3-bromobenzoyl chloride and 4-nitrobenzoyl chloride with 2-aminopropanamide.
Wirkmechanismus
The mechanism of action of BNPP is not well understood, but it is believed to involve the inhibition of enzymes that are involved in the synthesis of nucleic acids and proteins. BNPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BNPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in these cells. Additionally, BNPP has been shown to have anti-inflammatory effects, and to inhibit the production of pro-inflammatory cytokines. BNPP has also been shown to have antimicrobial activity, particularly against Gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BNPP in lab experiments include its high yield, its versatility as a reagent in organic synthesis, and its potential as an anticancer agent. However, there are also limitations to using BNPP, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on BNPP. One area of research could focus on the development of new synthetic methods for BNPP that are more efficient and environmentally friendly. Another area of research could focus on the optimization of the anticancer properties of BNPP, with the goal of developing new cancer treatments. Additionally, research could focus on the development of new applications for BNPP, such as its use as a fluorescent probe for the detection of other molecules.
Wissenschaftliche Forschungsanwendungen
BNPP has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides and peptides. BNPP has also been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. Additionally, BNPP has been studied for its potential applications as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10(11-5-7-14(8-6-11)18(20)21)15(19)17-13-4-2-3-12(16)9-13/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIJBKMRCGEQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075840.png)
![2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4075855.png)
![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4075864.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075878.png)
![2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075888.png)
![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B4075894.png)
![1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075895.png)
![2-(4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B4075898.png)
![1-[4-(2-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4075900.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075902.png)
![3-hydroxy-1-methyl-5-nitro-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075912.png)
![N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4075930.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4075940.png)
![2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4075945.png)